BTX161 -

BTX161

Catalog Number: EVT-8355845
CAS Number:
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTX161 is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of existing kinase inhibitors. It falls under the category of small-molecule inhibitors, which are designed to interfere with specific protein functions by binding to their active sites or allosteric sites. The classification of BTX161 can be further refined based on its target protein kinases, which are integral to various signaling pathways in cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTX161 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.
  2. Chemical Reactions: Common methods employed include:
    • Alkylation: Introducing alkyl groups to enhance solubility and bioavailability.
    • Amination: Adding amine groups to improve binding affinity to target proteins.
    • Cyclization: Forming cyclic structures that can stabilize the compound and enhance its pharmacological properties.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

BTX161 has a well-defined molecular structure that can be represented by its chemical formula and three-dimensional conformation. The molecular structure typically features:

  • Core Structure: A central scaffold that interacts with the target kinase.
  • Functional Groups: Various substituents that enhance binding affinity and specificity.

The molecular weight, melting point, and solubility parameters are critical data points that inform researchers about the compound's behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

BTX161 undergoes several chemical reactions that are essential for its activity:

  1. Phosphorylation: As a kinase inhibitor, BTX161 competes with ATP for binding at the active site of the target kinase, thereby inhibiting phosphorylation of substrate proteins.
  2. Binding Interactions: The compound may also engage in non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces with amino acid residues in the kinase's active site.

These interactions are crucial for determining the selectivity and potency of BTX161 against various kinases.

Mechanism of Action

Process and Data

The mechanism of action of BTX161 primarily involves its role as an inhibitor of specific protein kinases:

  1. Target Binding: BTX161 binds to the ATP-binding site of the kinase, preventing ATP from phosphorylating substrates.
  2. Cellular Effects: By inhibiting phosphorylation events, BTX161 disrupts downstream signaling pathways, which can lead to altered cell growth, differentiation, or apoptosis depending on the context.

Data from cellular assays indicate that BTX161 effectively reduces kinase activity in vitro, which correlates with its potential therapeutic effects observed in preclinical studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTX161 exhibits several physical and chemical properties relevant to its function:

  • Solubility: Soluble in organic solvents; limited solubility in water may affect bioavailability.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • LogP Value: Indicates lipophilicity, which is important for membrane permeability.

These properties are essential for understanding how BTX161 behaves in biological systems and its potential pharmacokinetic profile.

Applications

Scientific Uses

BTX161 has potential applications in various scientific fields:

  • Cancer Research: As a kinase inhibitor, it may be used to study signaling pathways involved in tumor growth and survival.
  • Drug Development: Its properties make it a candidate for further development into therapeutic agents targeting specific diseases related to dysregulated kinase activity.
  • Biochemical Studies: Researchers can utilize BTX161 to explore kinase function and regulation in cellular models.
Molecular Mechanisms of BTX161-Mediated CKIα Degradation

CRBN-Dependent Ubiquitination Pathways

BTX161, a cereblon (CRBN)-modulating thalidomide analog, functions as a molecular glue that induces the formation of a ternary complex between CRBN (the substrate receptor of the CRL4 E3 ubiquitin ligase) and casein kinase 1 alpha (CK1α). This reconfiguration positions CK1α for polyubiquitination and subsequent proteasomal degradation [3] [5]. Structural studies of analogous compounds (e.g., lenalidomide, CC-885) reveal that the IMiD-binding domain of CRBN undergoes a conformational shift upon BTX161 binding, creating an interface with the β-hairpin loop in CK1α's kinase N-lobe [7]. Key hydrophobic interactions and hydrogen bonds stabilize this ternary complex, enabling the E3 ligase to transfer ubiquitin chains to lysine residues on CK1α [7].

Structural Basis of BTX161-CRBN-CK1α Ternary Complex Formation

The structural integrity of the ternary complex relies critically on:

  • BTX161's Phthalimide Ring: Engages the tri-tryptophan pocket (Trp380, Trp386, Trp400) in CRBN's C-terminal domain [7].
  • CK1α β-Hairpin Loop Insertion: His148 and Pro150 in CK1α form van der Waals contacts with CRBN's Tyr151 and Trp400, facilitated by BTX161-induced CRBN surface remodeling [7].
  • Electrostatic Complementarity: Positively charged residues near CK1α's β-hairpin stabilize interactions with CRBN's acidic patch [7].

Table 1: Key Interactions in BTX161-CRBN-CK1α Ternary Complex

ComponentResidue/RegionInteraction PartnerNature of Interaction
BTX161Phthalimide ringCRBN Trp380/386/400Hydrophobic π-stacking
CK1αβ-hairpin loopCRBN Tyr151/Trp400Van der Waals
CK1αHis148CRBN Asp149Hydrogen bonding
CK1αPro150CRBN Trp400Hydrophobic contact

Comparative Analysis of Ubiquitination Efficiency: BTX161 vs. Lenalidomide

BTX161 demonstrates superior CK1α degradation kinetics compared to lenalidomide:

  • Degradation Efficiency: At 10 μM, BTX161 achieves >90% CK1α depletion in MV4-11 leukemia cells within 6 hours, while lenalidomide requires higher concentrations (25 μM) and extended exposure (24 hours) for comparable effects [3] [5].
  • Mechanistic Divergence: Unlike lenalidomide, BTX161 stabilizes murine double minute 2 (MDM2), the primary negative regulator of p53, without altering MDM2 mRNA levels. This concurrent CK1α degradation and MDM2 stabilization amplify p53 activation [3].
  • FAM83F Co-Degradation: BTX161 induces degradation of FAM83F, a plasma membrane-localized CK1α scaffold protein, further disrupting CK1α-dependent signaling networks [5] [6].

Table 2: Degradation Profile of BTX161 vs. Lenalidomide

ParameterBTX161Lenalidomide
CK1α DC₅₀ (MV4-11 cells)0.8 μM (6 hours)5.2 μM (24 hours)
FAM83F DegradationRobust (HCT116/DLD-1 cells)Minimal
MDM2 StabilizationYes (post-translational)No
Wnt Pathway SuppressionPotent (via CK1α/FAM83F loss)Moderate (via CK1α loss only)

Kinase-Specific Degradation Dynamics

Selectivity for CK1α Over Other Casein Kinase Isoforms

Kinome-wide profiling confirms BTX161's high selectivity for CK1α:

  • Affinity Specificity: BTX161 binds CK1α with sub-nanomolar affinity (Kd = 0.4 nM), while showing negligible binding to CK1δ, CK1ε, or CK2 isoforms in DiscoverX KinomeScan assays [1] [3].
  • Structural Determinants: The β-hairpin loop of CK1α (residues 143–154) contains a unique Pro150-Trp156 motif absent in CK1δ/ε. This loop conformation is critical for high-affinity BTX161 engagement [1] [7].
  • Cellular Specificity: Treatment with BTX161 (10 μM) depletes CK1α by >95% in AML models without altering CK1δ, CK1ε, or 298 other kinases monitored by chemoproteomics [1] [3].

Role of FAM83 Protein Interactions in CK1α Stability Modulation

The FAM83 family (A–H) regulates CK1α subcellular localization and stability via conserved DUF1669 domains:

  • FAM83F as a Neo-Substrate: BTX161 induces CRBN-dependent polyubiquitination of FAM83F only when complexed with CK1α. This co-degradation requires an intact FAM83F-CK1α interaction interface (F284/F288 residues) [4] [5].
  • Plasma Membrane Disruption: Degradation of the FAM83F-CK1α complex depletes CK1α from the plasma membrane in colorectal cancer cells (HCT116, DLD-1), attenuating Wnt/β-catenin signaling—a phenotype replicated by FAM83F genetic ablation [5] [6].
  • FAM83G as a Protective Modulator: FAM83G competes with FAM83F for CK1α binding but resists IMiD-induced degradation. Overexpression of FAM83G reduces BTX161-mediated CK1α degradation by >40%, indicating a shielding effect on CK1α [4] [5].

Table 3: FAM83 Protein Interactions with CK1α and BTX161 Sensitivity

FAM83 ProteinCK1α InteractionBTX161-Induced DegradationFunctional Consequence
FAM83FHigh affinityYes (CRBN-dependent)CK1α plasma membrane loss, Wnt attenuation
FAM83GModerate affinityNoShields CK1α from degradation
FAM83BModerate affinityNoUnaffected
FAM83DLow affinityNoUnaffected

This mechanistic profile positions BTX161 as a dual-targeting degrader that exploits CRBN to dismantle oncogenic CK1α signaling through both direct kinase depletion and disruption of stabilizing scaffolds.

Properties

Product Name

BTX161

IUPAC Name

(3S)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1

InChI Key

CNIZBMYCKRUTHY-LBPRGKRZSA-N

SMILES

CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O

Canonical SMILES

CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O

Isomeric SMILES

CC1=C2CN(C(=O)C2=CC=C1)[C@H]3CCCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.